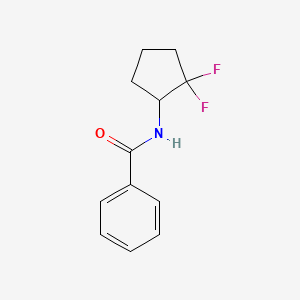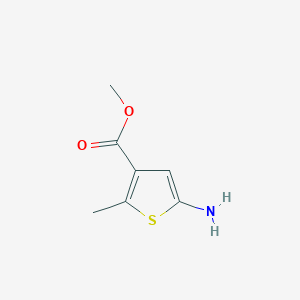![molecular formula C12H12OS B13549550 4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
4-(Benzo[b]thiophen-3-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[b]thiophen-3-yl)butanal is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophen-3-yl)butanal can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with butanal under specific conditions. For instance, the reaction can be catalyzed by a palladium catalyst in the presence of a base, such as cesium carbonate, in a solvent like acetonitrile . Another method involves the use of aryne intermediates, where benzo[b]thiophene is formed through the reaction of alkynyl sulfides with aryne precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[b]thiophen-3-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 4-(Benzo[b]thiophen-3-yl)butanoic acid.
Reduction: 4-(Benzo[b]thiophen-3-yl)butanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[b]thiophen-3-yl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: The parent compound of 4-(Benzo[b]thiophen-3-yl)butanal, known for its diverse biological activities.
2-Substituted Benzo[b]thiophenes: Compounds with substitutions at the 2-position of the benzothiophene ring, often studied for their pharmacological properties.
Thiophene Derivatives: Compounds containing the thiophene ring, widely used in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the presence of both the benzothiophene ring and the butanal group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various fields .
Eigenschaften
Molekularformel |
C12H12OS |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
4-(1-benzothiophen-3-yl)butanal |
InChI |
InChI=1S/C12H12OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-9H,3-5H2 |
InChI-Schlüssel |
CULCGVRKSBXQOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


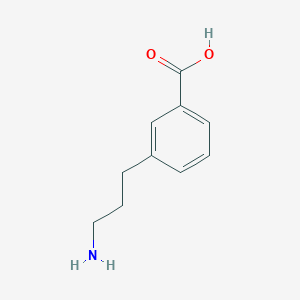
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
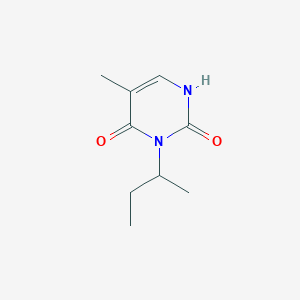
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
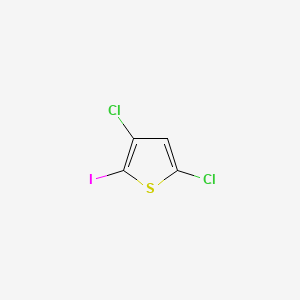
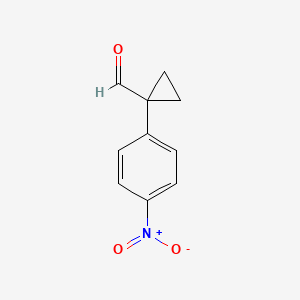
![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
